molecular formula C23H19N3O6S B12127872 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12127872
M. Wt: 465.5 g/mol
InChI Key: WRXPWTFDAXDIPE-CZIZESTLSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including a benzodioxine ring, a methoxyphenyl group, and a thiadiazole moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the benzodioxine ring through cyclization reactions.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Synthesis of the thiadiazole ring through cyclization of appropriate precursors.
  • Coupling of the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its unique structure could interact with biological targets, leading to potential therapeutic effects.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique chemical structure could contribute to the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could inhibit an enzyme by binding to its active site, or it could interact with a receptor to modulate its activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with other compounds containing benzodioxine, methoxyphenyl, and thiadiazole groups.

    Benzodioxine derivatives: These compounds share the benzodioxine ring and may have similar reactivity and applications.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group can be compared based on their chemical properties and biological activities.

    Thiadiazole derivatives: These compounds contain the thiadiazole ring and may have similar applications in medicinal chemistry and materials science.

Uniqueness

The uniqueness of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential applications. The presence of the benzodioxine, methoxyphenyl, and thiadiazole groups in a single molecule makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H19N3O6S

Molecular Weight

465.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H19N3O6S/c1-12-24-25-23(33-12)26-19(13-4-3-5-15(10-13)30-2)18(21(28)22(26)29)20(27)14-6-7-16-17(11-14)32-9-8-31-16/h3-7,10-11,19,27H,8-9H2,1-2H3/b20-18+

InChI Key

WRXPWTFDAXDIPE-CZIZESTLSA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C2=O)C5=CC(=CC=C5)OC

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C2=O)C5=CC(=CC=C5)OC

Origin of Product

United States

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